molecular formula C17H20N4OS B4363676 2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B4363676
M. Wt: 328.4 g/mol
InChI Key: XRHIWXMEQHCWGU-UHFFFAOYSA-N
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Description

2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether group: The thioether group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol.

    Alkylation: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thioether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle in cancer cells . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the thioether group and the specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2,6-diethyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-20-10-14-15(19-20)16(22)21(5-2)17(18-14)23-11-13-9-7-6-8-12(13)3/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHIWXMEQHCWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

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